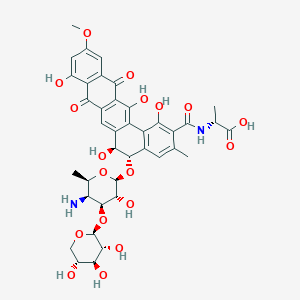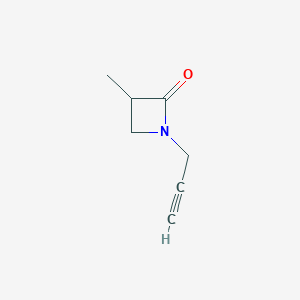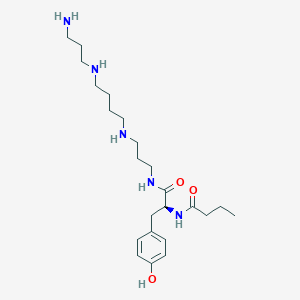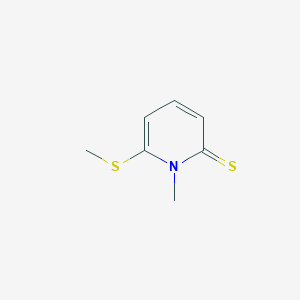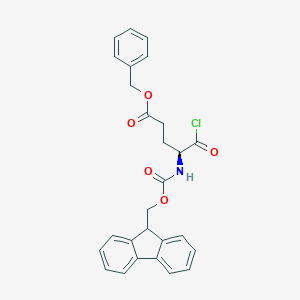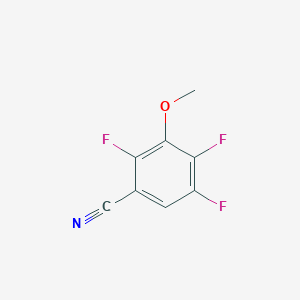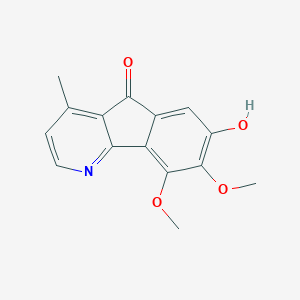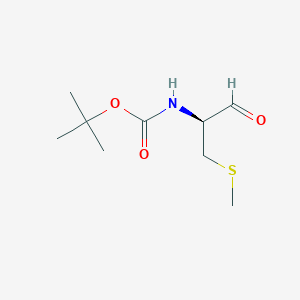
(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate, also known as S-Methyl-3-(tert-butoxycarbonylamino)-2-oxopropyl sulfide, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.
Mécanisme D'action
The mechanism of action of (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate is not fully understood. However, it has been suggested that it inhibits cancer cell growth by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of histone deacetylase, an enzyme that plays a role in cancer cell proliferation.
Effets Biochimiques Et Physiologiques
(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and inhibit histone deacetylase activity. It has also been shown to have no significant toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate in lab experiments is its potential use as an anticancer agent. It has been shown to inhibit cancer cell growth in vitro and in vivo, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate. One direction is to further investigate its mechanism of action, which may lead to the development of more effective anticancer agents. Another direction is to study its potential use as a chiral auxiliary in asymmetric synthesis, as well as a ligand in asymmetric catalysis. Additionally, studying its potential use in combination with other anticancer agents may lead to the development of more effective cancer treatments.
Méthodes De Synthèse
The synthesis method of (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate involves the reaction of tert-butyl N-(methylthio)carbamate with ethyl 3-oxobutanoate in the presence of a base. The reaction yields (S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate with a high enantiomeric excess.
Applications De Recherche Scientifique
(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate has been studied for its potential use in various applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anticancer agent. It has also been studied for its use as a chiral auxiliary in asymmetric synthesis, as well as a ligand in asymmetric catalysis.
Propriétés
Numéro CAS |
120296-30-2 |
|---|---|
Nom du produit |
(S)-tert-butyl (1-(methylthio)-3-oxopropan-2-yl)carbamate |
Formule moléculaire |
C9H17NO3S |
Poids moléculaire |
219.3 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C9H17NO3S/c1-9(2,3)13-8(12)10-7(5-11)6-14-4/h5,7H,6H2,1-4H3,(H,10,12)/t7-/m0/s1 |
Clé InChI |
UJTIBUBQPFDIPR-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CSC)C=O |
SMILES |
CC(C)(C)OC(=O)NC(CSC)C=O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CSC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)
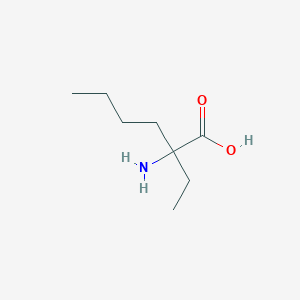
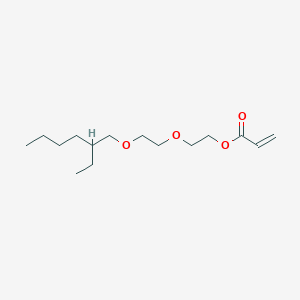
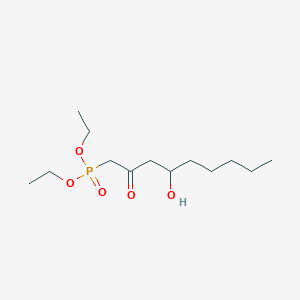
![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)


